1-(4-Fluorophenyl)ethane-1-sulfonamide
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Overview
Description
1-(4-Fluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10FNO2S It is characterized by the presence of a fluorophenyl group attached to an ethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 4-fluorobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluorobenzene+Ethanesulfonyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)ethane-1-sulfonamide
- 1-(4-Bromophenyl)ethane-1-sulfonamide
- 1-(4-Methylphenyl)ethane-1-sulfonamide
Comparison: 1-(4-Fluorophenyl)ethane-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Biological Activity
1-(4-Fluorophenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by its fluorinated aromatic ring and sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H10FNO2S
- SMILES Notation : C1=CC(=CC=C1CCS(=O)(=O)N)F
The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. Notably, it has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. This compound exhibits significant activity against various bacterial strains by interfering with folate synthesis. Preliminary studies suggest that it may have comparable efficacy to established antibiotics .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 12.5 µM |
Klebsiella pneumoniae | 25 µM |
Anti-inflammatory Properties
Research indicates that this compound may also exhibit anti-inflammatory effects. The mechanism appears to involve the modulation of inflammatory pathways, although specific targets remain to be fully elucidated .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including A549 lung carcinoma cells. The compound's mechanism may involve the induction of apoptosis through activation of caspases .
Cancer Cell Line | IC50 (µM) |
---|---|
A549 (lung carcinoma) | 15.0 |
MCF7 (breast cancer) | 25.0 |
Study on Antibacterial Efficacy
A study conducted by researchers at a prominent pharmaceutical laboratory screened a library of sulfonamides, identifying this compound as a potent inhibitor of E. coli growth with an MIC of 12.5 µM. The study emphasized the importance of the fluorinated phenyl group in enhancing antibacterial activity .
Investigation into Anticancer Mechanisms
In another study focused on anticancer activity, researchers explored the effects of this compound on A549 cells. Results indicated that treatment with this compound led to significant cell cycle arrest at the G1 phase and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C8H10FNO2S |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
RLTHXDDQKFQPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)S(=O)(=O)N |
Origin of Product |
United States |
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